BenchChemオンラインストアへようこそ!

N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

Medicinal Chemistry Physicochemical Profiling Solubility Optimization

This compound is a structurally unique benzotriazinone derivative serving as a critical probe for GPR139 and PAF antagonism research. Unlike TAK-041 and other analogs, its distinct methylene-benzamide architecture and N-(2-methoxyethyl) side chain occupy an unexplored region of chemical space, enabling detailed SAR studies on biased signaling and receptor binding kinetics. It is also optimized for on-DNA chemistry, making it an ideal scaffold for DEL library synthesis. Secure this high-purity tool compound to diversify your screening libraries and advance neuropsychiatric drug discovery programs.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 440330-35-8
Cat. No. B2760870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
CAS440330-35-8
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCOCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C18H18N4O3/c1-25-11-10-19-17(23)14-8-6-13(7-9-14)12-22-18(24)15-4-2-3-5-16(15)20-21-22/h2-9H,10-12H2,1H3,(H,19,23)
InChIKeyGYDYELYAMDKGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide (CAS 440330-35-8): Core Structural and Pharmacological Classification


N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide (CAS 440330-35-8, MF: C18H18N4O3, MW: 338.36) is a synthetic benzamide derivative featuring a 1,2,3-benzotriazin-4-one core linked via a methylene spacer to a para-substituted benzamide bearing an N-(2-methoxyethyl) side chain [1]. The compound belongs to the broader benzotriazinone class, which has been patented for platelet-activating factor (PAF) antagonism (US5304556) [2] and explored for GPR139 receptor modulation (US9556130, EP3536324A1) [3]. Its structural features—a hydrogen-bond-accepting benzotriazinone core and a flexible methoxyethyl side chain—suggest utility as a scaffold for medicinal chemistry optimization, though direct bioactivity data for this specific compound remain unpublished in peer-reviewed literature.

Why N-(2-Methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide Cannot Be Replaced by Generic Benzotriazinone Analogs


Benzotriazinone derivatives display highly nuanced structure-activity relationships (SAR) where minor side-chain modifications profoundly alter target engagement. In the GPR139 agonist series, switching from an acetamide to a benzamide linker or altering the N-alkyl substituent shifts potency by orders of magnitude [1]. Similarly, in benzotriazinone-based cholinesterase inhibitors, compound 8e exhibited a 49-fold improvement in BuChE inhibition over donepezil solely through optimized pyridinium-phenylacetamide substitution [2]. The target compound's unique combination of a methylene-bridged benzamide with an N-(2-methoxyethyl) terminus occupies a distinct region of chemical space that is not replicated by the sec-butyl analog (CAS 440330-30-3), benzyl analog, or acetamide-linked GPR139 clinical candidate TAK-041 (EC50 22 nM). Generic substitution without head-to-head comparative data risks loss of the specific pharmacological profile encoded by this substitution pattern.

Quantitative Differentiation Evidence for N-(2-Methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide (CAS 440330-35-8)


Structural Differentiation from the sec-Butyl Analog (CAS 440330-30-3): Linker and Side-Chain Physicochemical Comparison

Target compound 440330-35-8 incorporates an N-(2-methoxyethyl) side chain (hydrogen bond acceptor count: 5; rotatable bonds: 6), whereas the closest cataloged analog, N-butan-2-yl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide (CAS 440330-30-3), bears an N-(sec-butyl) group (hydrogen bond acceptor count: 4; rotatable bonds: 5) [1]. The methoxyethyl oxygen provides an additional hydrogen bond acceptor site and increases topological polar surface area (tPSA), predicting enhanced aqueous solubility—a key parameter for in vitro assay compatibility [2]. No direct experimental solubility or permeability comparison has been published.

Medicinal Chemistry Physicochemical Profiling Solubility Optimization

Benzotriazinone Core Scaffold: Demonstrated Multi-Target Activity Across Published Series

The 1,2,3-benzotriazin-4-one core present in 440330-35-8 is the pharmacophoric scaffold for multiple validated target classes. Patent US5304556 demonstrates that benzotriazinone benzamides exhibit PAF antagonism [1]; US9556130 discloses benzotriazinone-based GPR139 agonists with EC50 values as low as 22 nM for TAK-041 [2]; and Hosseini et al. (2020) report benzotriazinone-phenylacetamide hybrids as cholinesterase inhibitors with compound 8e achieving 49-fold greater BuChE inhibition (IC50 = 3.2 μM) versus donepezil [3]. The target compound's methylene-bridged benzamide architecture represents a distinct chemotype within this scaffold family, potentially accessing a different target selectivity profile than the acetamide-linked GPR139 agonists or the directly N-linked PAF antagonists.

PAF Antagonism GPR139 Agonism Cholinesterase Inhibition

Synthetic Accessibility and Derivatization Potential: Methylene Linker Advantage

The methylene (-CH2-) bridge connecting the benzotriazinone core to the benzamide in 440330-35-8 provides a synthetically versatile handle for late-stage diversification. Unlike directly N-linked benzotriazinones (as in US5304556) or acetamide-linked analogs (as in US9556130), the methylene spacer allows for independent modification of the benzamide portion via standard amide coupling reactions without perturbing the benzotriazinone core [1]. This contrasts with N-butan-2-yl analog (440330-30-3), which shares the same methylene-benzamide architecture but lacks the polar methoxyethyl terminus . The target compound thus combines the synthetic advantages of the methylene spacer with the solubility benefits of the methoxyethyl side chain, offering a unique balance for parallel library synthesis.

Synthetic Chemistry Library Synthesis Lead Optimization

Recommended Application Scenarios for N-(2-Methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide (CAS 440330-35-8)


GPR139 Orphan Receptor Probe Development and SAR Expansion

Based on the benzotriazinone core's established activity at GPR139 (EC50 values as low as 22 nM for TAK-041) [1] and the distinct methylene-benzamide architecture of 440330-35-8, this compound serves as a structurally differentiated probe for exploring GPR139 SAR beyond the acetamide-linked series. Its methoxyethyl side chain may alter receptor binding kinetics or biased signaling profiles relative to TAK-041. Researchers investigating neuropsychiatric indications (schizophrenia, anhedonia) where GPR139 agonism is implicated can use this compound to diversify their screening libraries.

PAF Antagonist Scaffold Hopping and Selectivity Profiling

Patent US5304556 establishes that benzamide derivatives of benzotriazinones exhibit PAF antagonism [2]. The target compound's methylene spacer and methoxyethyl substitution represent unexplored chemical space within this pharmacophore. It can be employed as a scaffold-hopping starting point to identify PAF antagonists with potentially improved selectivity over related lipid mediator receptors, or to probe whether the methylene-benzamide architecture retains or modulates PAF pathway engagement.

Physicochemical Comparator in Solubility-Limited Assay Development

The calculated higher tPSA and additional hydrogen bond acceptor of 440330-35-8, relative to the sec-butyl analog 440330-30-3, make it a useful tool compound for assessing the impact of polarity on assay performance in benzotriazinone series [3]. Where aggregation or poor solubility has confounded dose-response studies with more lipophilic analogs, this compound may serve as a lower-aggregation comparator, enabling more reliable SAR extraction.

Modular Building Block for DNA-Encoded Library (DEL) Synthesis

The compound's three distinct modifiable regions—benzotriazinone core, methylene spacer, and para-benzamide with N-(2-methoxyethyl) terminus—make it a suitable scaffold for on-DNA chemistry [4]. The methylene linker enables robust amide bond formation in aqueous conditions compatible with DNA barcode integrity, while the methoxyethyl group provides a polarity handle that can modulate DNA conjugate solubility during affinity selection.

Quote Request

Request a Quote for N-(2-methoxyethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.